Enhanced Lipophilicity of the 4'-Chloro Derivative vs. Non-Halogenated Analog
The introduction of a chloro substituent at the 4'-position of the biphenylsulfonyl moiety increases the compound's calculated partition coefficient (LogP) relative to the non-halogenated analog, N-(4-Biphenylylsulfonyl)-D-phenylalanine. This is a key structural difference that can be directly compared [REFS-1, REFS-2].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | 5.04 |
| Comparator Or Baseline | N-(4-Biphenylylsulfonyl)-D-phenylalanine (CAS 193807-58-8) |
| Quantified Difference | ΔLogP = +0.57 |
| Conditions | Calculated property based on molecular structure |
Why This Matters
The quantifiably higher LogP indicates greater lipophilicity, which is a critical parameter for optimizing membrane permeability and oral bioavailability in drug discovery programs; it allows for a rational, property-driven selection between closely related building blocks.
